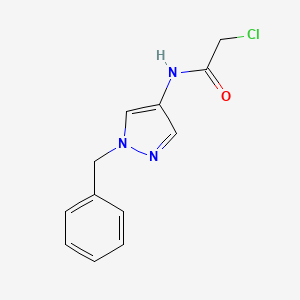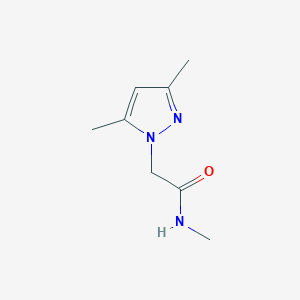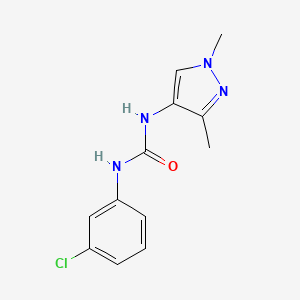
2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide, also known as BPPCP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. BPPCP has been shown to have potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
作用机制
2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide acts as a potent inhibitor of FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation by increasing the levels of endocannabinoids in the body. 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has also been shown to have anxiolytic effects by modulating the activity of the endocannabinoid system in the brain. Additionally, 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has been shown to reduce drug-seeking behavior in animal models, suggesting its potential use in the treatment of drug addiction.
实验室实验的优点和局限性
One of the advantages of 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide is its potent inhibitory activity against FAAH, making it a useful tool for studying the endocannabinoid system. 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has also been shown to have good selectivity for FAAH, with minimal off-target effects. However, one limitation of 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide is its poor solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the study of 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide. One area of research is the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential. Another area of research is the investigation of 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide's potential use in the treatment of other diseases, such as epilepsy and neurodegenerative disorders. Additionally, the use of 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide in combination with other drugs could lead to even greater therapeutic effects.
Conclusion
In conclusion, 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of FAAH, which has potential therapeutic applications in various diseases. 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has been extensively studied for its analgesic, anti-inflammatory, and anxiolytic effects, as well as its potential use in the treatment of drug addiction. While 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has several advantages for lab experiments, such as its potent inhibitory activity and good selectivity, it also has limitations, such as its poor solubility in water. Overall, 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has significant potential for future research and development in the field of medicinal chemistry.
合成方法
The synthesis of 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide involves the reaction of 4-bromopyrazole with cyclohexylamine and 3-bromopropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide.
科学研究应用
2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in various animal models. 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c1-9(16-8-10(13)7-14-16)12(17)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPMPEKGSDXKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)





![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)
![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)
![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)